molecular formula C11H15NO2 B12670550 Methyl 2-cyano-2-(cyclohex-1-enyl)propionate CAS No. 69016-12-2

Methyl 2-cyano-2-(cyclohex-1-enyl)propionate

Cat. No.: B12670550
CAS No.: 69016-12-2
M. Wt: 193.24 g/mol
InChI Key: AMOPLTIGAMSRMW-UHFFFAOYSA-N
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Description

Methyl 2-cyano-2-(cyclohex-1-enyl)propionate is an organic compound with the molecular formula C11H15NO2. It is a derivative of cyclohexene and is characterized by the presence of a cyano group and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-2-(cyclohex-1-enyl)propionate can be synthesized through a multi-step process involving the reaction of cyclohexene with cyanoacetic acid and methanol. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often involve refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can significantly enhance the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-2-(cyclohex-1-enyl)propionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various ester or amide derivatives.

Scientific Research Applications

Methyl 2-cyano-2-(cyclohex-1-enyl)propionate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-cyano-2-(cyclohex-1-enyl)propionate involves its interaction with various molecular targets, including enzymes and receptors. The cyano group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-cyano-2-(cyclohexyl)propionate
  • Ethyl 2-cyano-2-(cyclohex-1-enyl)propionate
  • Methyl 2-cyano-2-(cyclopentyl)propionate

Uniqueness

Methyl 2-cyano-2-(cyclohex-1-enyl)propionate is unique due to the presence of the cyclohexene ring, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological studies.

Properties

CAS No.

69016-12-2

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 2-cyano-2-(cyclohexen-1-yl)propanoate

InChI

InChI=1S/C11H15NO2/c1-11(8-12,10(13)14-2)9-6-4-3-5-7-9/h6H,3-5,7H2,1-2H3

InChI Key

AMOPLTIGAMSRMW-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)(C1=CCCCC1)C(=O)OC

Origin of Product

United States

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